![molecular formula C14H19FN2O4S B2504327 4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride CAS No. 2411201-35-7](/img/structure/B2504327.png)
4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride, also known as MDL-72274, is a chemical compound that has been widely used in scientific research. It belongs to the family of sulfonyl fluorides and has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
作用機序
The mechanism of action of 4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride involves the covalent modification of the active site of the target enzyme through the formation of a stable covalent bond with the sulfonyl fluoride group of this compound. This results in the irreversible inhibition of the target enzyme, which can lead to various biochemical and physiological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on the target enzyme and the specific physiological process that is affected. For example, the inhibition of serine proteases by this compound can lead to the inhibition of blood coagulation, fibrinolysis, and inflammation. The inhibition of acetylcholinesterase by this compound can lead to the accumulation of acetylcholine in the nervous system, which can result in various neurological effects. The inhibition of cancer cell growth by this compound can lead to the induction of apoptosis, a programmed cell death mechanism that is important for the regulation of cell growth and differentiation.
実験室実験の利点と制限
4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride has several advantages for lab experiments, including its high potency and selectivity for the target enzyme, its irreversible inhibition mechanism, and its stability under physiological conditions. However, this compound also has some limitations, including its potential toxicity, its lack of specificity for some target enzymes, and its potential for off-target effects.
将来の方向性
There are several future directions for the research on 4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride. One direction is the development of more potent and selective inhibitors of serine proteases, acetylcholinesterase, and other target enzymes. Another direction is the exploration of the potential applications of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Additionally, the study of the structure-activity relationship of this compound and its analogs can provide valuable insights into the design of novel inhibitors with improved properties.
合成法
The synthesis of 4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride involves the reaction of 2-(2-methoxyphenyl)acetic acid with 1,4-diazepane-1-sulfonyl chloride in the presence of a base, followed by the addition of hydrogen fluoride (HF) to the reaction mixture. This results in the formation of this compound as a white solid with a melting point of 107-109°C.
科学的研究の応用
4-[2-(2-Methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride has been widely used in scientific research for its potential applications in various fields. It has been studied as a potential inhibitor of serine proteases, which are enzymes that play a crucial role in various physiological processes, including blood coagulation, fibrinolysis, and inflammation. This compound has also been studied as a potential inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine in the nervous system. Additionally, this compound has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
4-[2-(2-methoxyphenyl)acetyl]-1,4-diazepane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O4S/c1-21-13-6-3-2-5-12(13)11-14(18)16-7-4-8-17(10-9-16)22(15,19)20/h2-3,5-6H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODJAZSYDHFJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCCN(CC2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2504245.png)
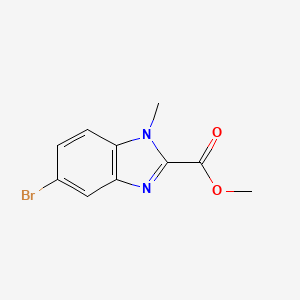
![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2504250.png)


![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(methylsulfanyl)benzamide](/img/structure/B2504254.png)
![ethyl 4-(8-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamido)benzoate](/img/structure/B2504258.png)
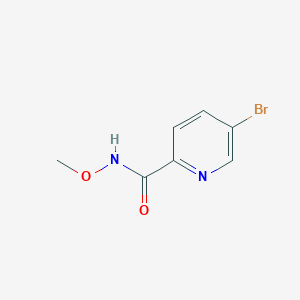
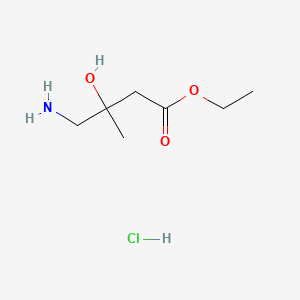
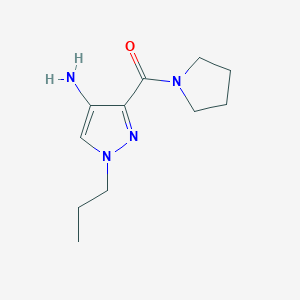
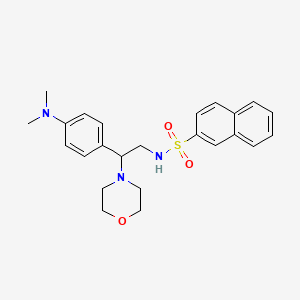
![N-allyl-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2504266.png)
